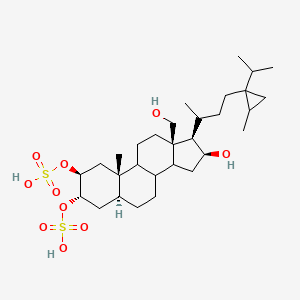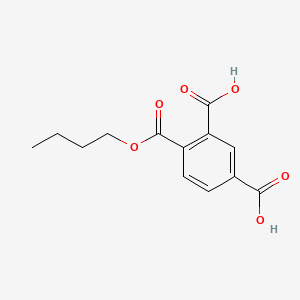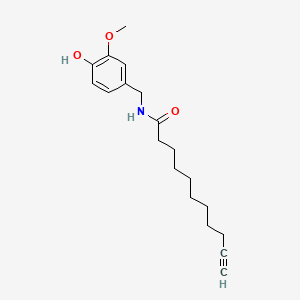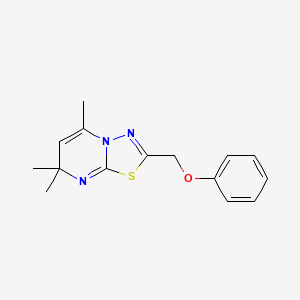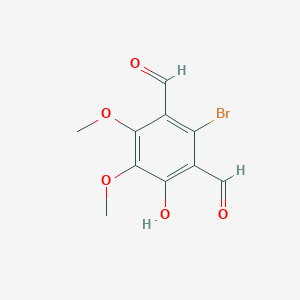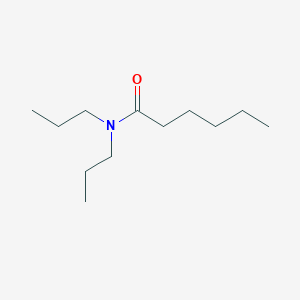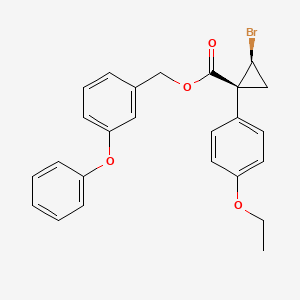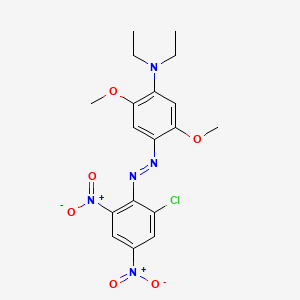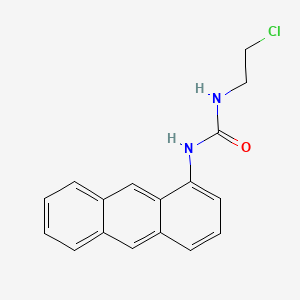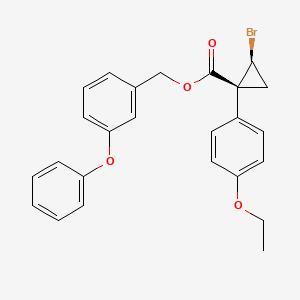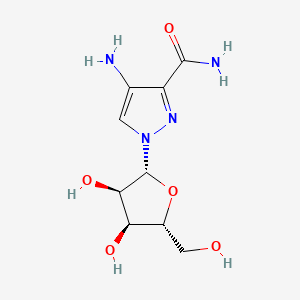
4NH2-3CONH2-riboPyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-1-(beta-D-ribofuranosyl)-1H-pyrazole-3-carboxamide, commonly referred to as 4NH2-3CONH2-riboPyrazole, is a synthetic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carboxamide group, and a ribofuranosyl moiety attached to a pyrazole ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4NH2-3CONH2-riboPyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Ribofuranosyl Moiety: The ribofuranosyl group is introduced via glycosylation reactions, where a ribose derivative reacts with the pyrazole ring in the presence of a Lewis acid catalyst.
Functional Group Modifications: The amino and carboxamide groups are introduced through nucleophilic substitution reactions, often using amine and amide reagents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
4NH2-3CONH2-riboPyrazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable solvents and catalysts.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
4NH2-3CONH2-riboPyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4NH2-3CONH2-riboPyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxamide groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The ribofuranosyl moiety enhances the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
類似化合物との比較
4NH2-3CONH2-riboPyrazole can be compared with other ribofuranosyl pyrazole derivatives, such as:
4-amino-1-(beta-D-ribofuranosyl)-1H-pyrazole-5-carboxamide: Similar structure but with the carboxamide group at a different position, leading to different chemical and biological properties.
4-amino-1-(beta-D-ribofuranosyl)-1H-pyrazole-3-thiol: Contains a thiol group instead of a carboxamide, which affects its reactivity and potential
特性
CAS番号 |
138787-17-4 |
|---|---|
分子式 |
C9H14N4O5 |
分子量 |
258.23 g/mol |
IUPAC名 |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H14N4O5/c10-3-1-13(12-5(3)8(11)17)9-7(16)6(15)4(2-14)18-9/h1,4,6-7,9,14-16H,2,10H2,(H2,11,17)/t4-,6-,7-,9-/m1/s1 |
InChIキー |
IYDPATBEXYOECS-FJGDRVTGSA-N |
異性体SMILES |
C1=C(C(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)N |
正規SMILES |
C1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




